4-(2-Oxopyrrolidin-1-yl)butanoic acid - 6739-80-6

4-(2-Oxopyrrolidin-1-yl)butanoic acid

Catalog Number: EVT-382193
CAS Number: 6739-80-6
Molecular Formula: C8H13NO3
Molecular Weight: 171.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“4-(2-Oxopyrrolidin-1-yl)butanoic acid” is a unique chemical compound with the CAS Number: 6739-80-6 . It has a linear formula of C8H13NO3 and a molecular weight of 171.19 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The compound has an empirical formula of C8H13NO3 . The SMILES string representation is O=C1N(CCC1)CCCC(O)=O , and the InChI representation is 1S/C8H13NO3/c10-7-3-1-5-9(7)6-2-4-8(11)12/h1-6H2,(H,11,12) .

Physical And Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 171.19 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the retrieved data.

Synthesis Analysis
  • Reaction of Amines with Butyric Acid Derivatives: This method typically involves reacting a substituted amine, often containing a pyrrolidinone moiety, with a 4-halobutyric acid derivative. For example, (S)-4-(methylthio)-2-(2-oxopyrrolidin-1-yl)butyramide was synthesized by reacting (S)-2-amino-4-(methylthio)butanamide hydrochloride with 4-chlorobutyryl chloride in the presence of tetrabutylammonium bromide and potassium hydroxide. []
  • Modification of Pre-existing 4-(2-Oxopyrrolidin-1-yl)butanoic Acid: This approach involves introducing new substituents or modifying existing ones on the 4-(2-Oxopyrrolidin-1-yl)butanoic acid scaffold. A good example is the synthesis of various N-acyl derivatives of 4-ethyl-1,3-dihydro-5-[4-(2-methyl-1H-imidazol-1-yl)benzoyl]-2H-imidazol-2-one, which involved reacting its monosodium salt with different anhydrides to improve oral bioavailability. []
Molecular Structure Analysis
  • Esterification: The carboxylic acid group readily undergoes esterification to form corresponding esters. For example, ethyl 4-(2-oxobenzothiazolin-3-yl)butanoate was hydrolyzed to produce the corresponding acid. [, ]
  • Amide Formation: The carboxylic acid group can be converted to amides through reactions with amines. This reaction is particularly relevant in synthesizing pharmaceutical compounds with improved pharmacological properties. [, ]
  • Complex Formation: 4-(2-Oxopyrrolidin-1-yl)butanoic acid and its derivatives act as ligands in coordination chemistry, forming complexes with metal ions. The oxygen atoms in the carboxylic acid and pyrrolidinone moieties typically coordinate to the metal center. []
Mechanism of Action
  • Enzyme Inhibition: Some derivatives, like DPC 333, act as potent enzyme inhibitors. DPC 333 inhibits human tumor necrosis factor α-converting enzyme, potentially benefiting rheumatoid arthritis treatment. []
  • Receptor Modulation: Derivatives like elagolix function as antagonists for the human gonadotropin-releasing hormone receptor, highlighting potential applications in treating conditions like endometriosis. []
Physical and Chemical Properties Analysis
  • Solubility: Solubility varies greatly depending on the substituents. For example, the sodium salt form of elagolix exhibits significantly higher solubility in saline compared to its non-salt form. []
  • Lipophilicity: Modifications on the 4-(2-Oxopyrrolidin-1-yl)butanoic acid scaffold significantly influence its lipophilicity, a crucial parameter in drug development, as observed with the D3 receptor antagonist, compound 29. []
Applications
  • Pharmaceutical Chemistry: It is a crucial intermediate in synthesizing pharmaceutical agents with diverse biological activities, including anti-hypertensives, anti-inflammatories, analgesics, and enzyme inhibitors. [, , , , , ]
  • Coordination Chemistry: It acts as a ligand, forming metal complexes, potentially useful in catalysis and materials science. [, ]
  • Chemical Biology: Fluorescently labeled derivatives have been used to study fatty acid metabolism in vivo. []

(S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid

  • Compound Description: This compound is an enantiomer of 2-(2-oxopyrrolidin-1-yl)butanoic acid. It was obtained commercially in analytical purity grade and crystalized for structural analysis. [, ]
  • Compound Description: The full chemical name of this compound is 1-[4-(2-oxopyrrolidin-1-yl)but-2-ynyl]pyrrolidinium sesquioxalate. Its crystal structure has been analyzed, revealing disorder in the oxalic acid and oxalate anion positions. []

(E)-Isopropyl 4-oxo-4-(2-oxopyrrolidin-1-yl)-2-butenoate (IPOP)

  • Compound Description: IPOP is a compound synthesized to study Toll-Like Receptor (TLR) signaling pathways. It has been shown to inhibit the MyD88-dependent pathway of TLRs, suppressing the TRIF-dependent signaling pathway and reducing inflammatory gene expression. []

2-(2''(1'',3''-Dioxolan-2-yl)-2-methyl-4-(2'-oxopyrrolidin-1-Yl)-6-nitro-2H-1-benzopyran (SKP-450)

  • Compound Description: SKP-450 is a new antihypertensive agent. Research into its disposition and metabolism in rats reveals extensive metabolism into oxidative metabolites, primarily through the dioxolanyl ring. []

Trimethyl-[4-(2-oxopyrrolidin-1-yl)but-2-ynyl]ammonium iodide

  • Compound Description: This compound's structure has been determined by X-ray diffraction, revealing a planar amide group and symmetrical orientation of the trimethylammonium group. []

4-Oxo-4-(2,5-dimethylazaferrocen-1′-yl)butanoic acid and 5-Oxo-5-(2,5-dimethylazaferrocen-1′-yl)pentanoic acid

  • Compound Description: These two compounds were synthesized and their tungsten carbonyl complexes were investigated for their potential as IR-detectable tracers for the amino function. []

5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375)

  • Compound Description: SAR107375 is a potent dual thrombin and factor Xa inhibitor. It was developed through an optimization process aiming to enhance both factor Xa and thrombin inhibitory activities. []

4-(2-Oxobenzothiazolin-3-yl)butanoic acid

  • Compound Description: This compound has been synthesized and structurally characterized by X-ray crystallography, revealing planar conformations for both the benzene and thiazolon rings. [, ]

Trans-diaquabis[(2-oxopyrrolidin-1-yl)acetamide]copper(II) perchlorate

  • Compound Description: This copper(II) complex containing two (2-oxopyrrolidin-1-yl)acetamide ligands and two water molecules has been structurally characterized by X-ray crystallography. []

(S)-4-(Methylthio)-2-(2-oxopyrrolidin-1-yl)butyramide

  • Compound Description: This compound was synthesized from (S)-2-amino-4-(methylthio)butyramide hydrochloride through a series of reactions. []

4-Oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic acid derivatives

  • Compound Description: These compounds represent a class of potential non-steroidal anti-inflammatory drugs (NSAIDs) synthesized and investigated for their analgesic and anti-inflammatory activities. []

3-Aryl-5-(2-oxopyrrolidin-1-yl)- and 5-(pyridin-4-yl)-4,5-dihydroisoxazoles

  • Compound Description: This class of compounds, including 3-aryl-5-(2-oxopyrrolidin-1-yl)-4,5-dihydroisoxazoles and 5-(pyridin-4-yl)-4,5-dihydroisoxazoles, was synthesized through a 1,3-dipolar cycloaddition reaction. []

5,7‐Dichloro‐4‐(3‐{4‐[4‐(2‐[18F]fluoroethyl)‐piperazin‐1‐yl]‐phenyl}‐ureido)‐1,2,3,4‐tetrahydroquinoline‐2‐carboxylic acid

  • Compound Description: This compound was synthesized as a potential [18F]fluorine labelled NMDA receptor ligand for Positron Emission Tomography (PET) imaging studies of glutamatergic neurotransmission. []

17-[4-(2-[18F]fluoroethyl)-1H-1,2,3-triazol-1-yl]-6-thia-heptadecanoic acid

  • Compound Description: This compound was developed as a potential PET radiotracer for the evaluation of myocardial fatty acid metabolism. Studies in mice show significant heart uptake and metabolic trapping via beta-oxidation. []

(R)-2-(6-Methoxynaphthalen-2-yl)butanoic Acid

  • Compound Description: This compound is a potent and selective aldo-keto reductase 1C3 (AKR1C3) inhibitor. It was identified while investigating naproxen analogues for their ability to inhibit AKR1C3, an enzyme involved in testosterone production in castration-resistant prostate cancer. []

Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate

  • Compound Description: The crystal structure of this benzimidazole derivative has been determined, revealing planar benzimidazole and benzodioxole ring systems with a dihedral angle of 42.85 (4)° between them. []

Ethyl 2-[4-(morpholin-4-yl)phenyl]-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-1,3-benzimidazole-5-carboxylate monohydrate

  • Compound Description: The crystal structure of this benzimidazole derivative has been determined. It exists as a monohydrate and features a three-dimensional network stabilized by various intermolecular interactions. []

Ethyl 2-(4-methoxyphenyl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate

  • Compound Description: The crystal structure of this benzimidazole derivative has been determined. The asymmetric unit contains two molecules, each with a different dihedral angle between the benzimidazole and the attached benzene ring. []

Ethyl 2-(4-nitrophenyl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate

  • Compound Description: The crystal structure of this benzimidazole derivative has been determined. The molecule features a planar benzimidazole ring system with a dihedral angle of 39.22 (7)° relative to the attached nitrobenzene ring. []

N-{4-[4-(2,3-Dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide (compound 29)

  • Compound Description: This compound is a highly potent and selective antagonist for the dopamine D3 receptor, exhibiting significantly improved D3 receptor binding affinity and selectivity compared to the parent compound, NGB 2904. []
  • Compound Description: This compound, LY2066948-[14C] HCL salt, is a novel selective estrogen receptor modulator (SERM) synthesized with a carbon-14 label. []

Ethyl 2-(4-hydroxy-3-methoxyphenyl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate monohydrate

  • Compound Description: The crystal structure of this benzimidazole derivative, existing as a monohydrate, has been determined. The benzimidazole ring system is essentially planar and forms specific dihedral angles with the pyrrolidin-2-one ring and the benzene ring. []

(S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid

  • Compound Description: This compound is a highly potent and selective αvβ6 integrin inhibitor. It demonstrates a high affinity for αvβ6 integrin in radioligand binding assays and has shown potential as a therapeutic agent for idiopathic pulmonary fibrosis. []

2-Oxopyrrolidin-3-yl 4-(2-phenyldiazen-1-yl)benzoate

  • Compound Description: This compound is a cyclic derivative of gamma-aminobutyric acid (GABA). Its crystal structure has been prepared and studied. []

(R)-2-{(3R)-3-Amino-3-[4-(2-methylquinolin-4-ylmethoxy)phenyl]-2-oxopyrrolidin-1-yl}-N-hydroxy-4-methylpentanamide (DPC 333)

  • Compound Description: DPC 333 is a potent human tumor necrosis factor α-converting enzyme inhibitor. Studies show that DPC 333 might affect the disposition of methotrexate by enhancing its renal elimination, potentially due to inhibition of biliary excretion. Further research suggests that the intestine plays a role in DPC 333 excretion in rodents, partially mediated by the transporter P-gp. [, ]

2-(2-Oxopyrrolidin-1-yl)-N-(2,3-dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-yl)acetoamide (MKC-231)

  • Compound Description: MKC-231 is a novel choline uptake enhancer. It has shown potential in improving memory impairment by enhancing high-affinity choline uptake without significant side effects, unlike other drugs like tacrine. []

Sodium R-(+)-4-{2-[5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-[trifluoromethyl]benzyl)-4-methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl]-1-phenylethylamino}butyrate (elagolix)

  • Compound Description: Elagolix is a potent and orally bioavailable nonpeptide antagonist of the human gonadotropin-releasing hormone receptor (hGnRH-R). It has shown efficacy in suppressing luteinizing hormone in castrated macaques and is being investigated as a potential treatment for endometriosis. []

3-[2-(3-R', 4-R'', 5-R'''-benzyl)-5-R-benzimidazol-1-yl]-butanoic acids

  • Compound Description: This series of compounds was designed and synthesized to explore the influence of substituents on the benzimidazole ring and the benzyl group on their choleretic activity. Several compounds displayed significant choleretic activity, exceeding that of dehydrocholic acid. []

4-(2-Carbazoylpyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (DBD-ProCZ)

  • Compound Description: DBD-ProCZ is a fluorescent tagging reagent used for the determination of free fatty acids in blood by high-performance liquid chromatography (HPLC). It reacts with both saturated and unsaturated fatty acids to produce highly fluorescent derivatives. []

3-(2-Aryl-5R-benzimidazol-1-yl)butanoic acids

  • Compound Description: This series of compounds was synthesized and evaluated for their choleretic activity. Many of them exhibited superior activity compared to the parent compound, 3-(2-phenylbenzimidazol-1-yl)butanoic acid, and some even surpassed dehydrocholic acid in potency. []
  • Compound Description: This compound and its derivatives, including its ethyl ester and amide derivatives, were synthesized and screened for antinociceptive and anti-inflammatory properties. Among these, the parent carboxylic acid exhibited the most potent activity. []
  • Compound Description: These compounds were synthesized from phthaloylimidoalkyl derivatives and tested for anti-inflammatory and analgesic effects. Compound 3b demonstrated significant anti-inflammatory activity and potent analgesic effects. []

Tert-butyl-4-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)-piperidine-1-carboxylate

  • Compound Description: This compound is a key intermediate in the synthesis of novel antiarteriosclerotic agents. A safe and scalable pilot-plant process for its preparation, involving a Reformatsky-type reaction and Red-Al reduction, has been developed. []
  • Compound Description: A method for synthesizing this compound has been patented. The process involves several steps, including the preparation of dodecyl phenyl ether, 4-dodecyloxy benzenesulfonyl chloride, and 4-dodecyloxy-benzylidene sulfonate. []

4-Oxo-4-(3,3',4,4'-tetramethyl-1,1'-diphosphaferrocen-2-yl)butanoic acid

  • Compound Description: This compound and its bis-W(CO)5 complex have been synthesized and structurally characterized using X-ray crystallography. []

(2S)-2-(1-Oxo-1H-2,3-dihydroisoindol-2-yl)pentanoic acid and (2S)-3-methyl-2-(1-oxo-1H-2,3-dihydroisoindol-2-yl)butanoic acid

  • Compound Description: These two compounds, derived from l-norvaline and l-valine, respectively, have been synthesized and their crystal structures analyzed. They exhibit different hydrogen-bonding patterns in the solid state due to the variations in their side chains. [, ]

4-Ethyl-1,3-dihydro-5-[4-(2-methyl-1H-imidazol-1-yl)benzoyl]-2H-imidazol-2-one

  • Compound Description: This compound is a cardiotonic agent. To enhance its low oral bioavailability, a series of N-acyl prodrugs have been synthesized and tested. The benzoyl derivative significantly improved oral bioavailability while maintaining the parent compound's selective inotropic profile. []

3-(6,11-Dioxo-6,11-dihydro-12H-benzo[b]phenoxazin-12-yl)butanoic acid

  • Compound Description: This compound was investigated for its influence on rapeseed morphogenesis in vitro and its effect on glucosinolate and thiocyanate levels in the plant. Results showed stimulatory effects on sprout growth and biomass at specific concentrations. []

(2R)-2-(3-{3-[(4-Methoxyphenyl)carbonyl]-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl}phenoxy)butanoic acid (MK-0533)

  • Compound Description: MK-0533 is a selective peroxisome proliferator-activated receptor gamma modulator (SPPARgammaM) studied for the treatment of type 2 diabetes mellitus. Preclinical studies suggest MK-0533 displays antidiabetic efficacy with reduced toxicity compared to full PPARgamma agonists. []

4-[1,8-Dioxygenated-9,10-dioxoanthracen (or anthracen)-2-yl]butanoic acid derivatives

  • Compound Description: These derivatives are considered valuable intermediates in synthesizing 11-deoxyanthracyclinones and were prepared from chrysazin, utilizing Claisen rearrangement or Marschalk reaction as key steps. []

4-[(1R,2S,4R,5S)-1,2,5-Trihydroxy-3-oxabicyclo[3.3.0]octane-4-spiro-1'-(2'-oxocyclopentan)-2-yl]butanoic acid

  • Compound Description: This compound is synthesized through a complete Ru(VIII) mediated oxidation of tricyclopentabenzene, showcasing a transformation that preserves the carbon framework of the starting material. []

Properties

CAS Number

6739-80-6

Product Name

4-(2-Oxopyrrolidin-1-yl)butanoic acid

IUPAC Name

4-(2-oxopyrrolidin-1-yl)butanoic acid

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

InChI

InChI=1S/C8H13NO3/c10-7-3-1-5-9(7)6-2-4-8(11)12/h1-6H2,(H,11,12)

InChI Key

WRDMYTORSDPYMO-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)CCCC(=O)O

Canonical SMILES

C1CC(=O)N(C1)CCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.